R-(-)-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one
Description
Key components of the nomenclature:
- Parent structure : The imidazo[4,5,1-jk]benzodiazepine system, a tricyclic framework combining imidazole and benzodiazepine rings.
- Saturation : The "4,5,6,7-tetrahydro" prefix indicates partial hydrogenation of the benzodiazepine ring.
- Substituents :
- 9-Chloro : A chlorine atom at position 9 of the benzodiazepine ring.
- 5-Methyl : A methyl group at position 5, bearing stereochemical significance due to the R-configuration.
- 6-(3-Methyl-2-butenyl) : A prenyl group (3-methyl-2-butenyl) at position 6.
- Functional group : The "2(1H)-one" suffix denotes a ketone oxygen at position 2.
The (5R) stereochemical descriptor specifies the absolute configuration of the chiral center at position 5, critical for its biological activity.
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₂₀ClN₃O encapsulates the compound's elemental composition:
| Element | Quantity |
|---|---|
| Carbon | 16 |
| Hydrogen | 20 |
| Chlorine | 1 |
| Nitrogen | 3 |
| Oxygen | 1 |
Molecular weight :
$$
\text{MW} = (16 \times 12.01) + (20 \times 1.01) + (1 \times 35.45) + (3 \times 14.01) + (1 \times 16.00) = 305.81 \, \text{g/mol}
$$
This mass aligns with analogs in the imidazobenzodiazepine class, such as Ro15-4513 (MW 326.31 g/mol), adjusted for differences in substituents. The prenyl group contributes significantly to its lipophilicity, influencing pharmacokinetic properties.
CAS Registry Number and Alternative Identifiers
While the exact CAS Registry Number for this specific stereoisomer is not explicitly listed in publicly accessible databases, structurally related compounds provide contextual insights:
| Identifier | Value | Source |
|---|---|---|
| Analog CAS | 91917-65-6 (Ro15-4513) | |
| ChEMBL ID | CHEMBL6597 (Ro15-4513) | |
| PubChem CID | 5081 (Ro15-4513) |
Alternative names and codes:
- (5R)-9-Chloro-5-methyl-6-prenylimidazobenzodiazepinone
- R-(-)-TIBO derivative (thienoimidazobenzodiazepine analog)
- Nonproprietary code : R-82913 (thione analog)
The absence of a public CAS registry entry suggests this compound may be a research-grade substance or protected under proprietary synthesis protocols. Cross-referencing with J-GLOBAL and PubChem entries confirms its classification within the broader family of imidazobenzodiazepines.
Properties
CAS No. |
136722-73-1 |
|---|---|
Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
(11R)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C16H20ClN3O/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21)/t11-/m1/s1 |
InChI Key |
FRCNLKVXRALXMC-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)Cl |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazo-benzodiazepine core, followed by the introduction of the chloro and methyl groups under specific reaction conditions. Common reagents used in these steps include chlorinating agents, methylating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and butenyl groups.
Reduction: Reduction reactions could be used to modify the imidazo-benzodiazepine core.
Substitution: Halogen substitution reactions may occur at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Pharmacological Applications
1. Anti-HIV Activity
- The compound has shown promising results as an inhibitor of HIV reverse transcriptase, a crucial enzyme for viral replication. It operates effectively at nanomolar concentrations while exhibiting low cytotoxicity to host cells.
- Research indicates that R-(-)-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one can inhibit viral replication by specifically interacting with the reverse transcriptase enzyme.
2. Development of Antiviral Therapies
- Due to its unique structural characteristics and potent activity against HIV, this compound is being explored as a lead candidate for developing new antiviral drugs targeting various viral infections.
- The specificity of its action suggests potential applications beyond HIV, possibly extending to other retroviruses.
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Preparation of the imidazo-benzodiazepine core.
- Introduction of chloro and methyl groups using chlorinating agents and methylating agents under controlled conditions.
Chemical Behavior
The compound exhibits distinct chemical reactivity due to its tetrahydro structure and specific substituents. It can undergo various reactions facilitated by common reagents such as hydrogen gas and oxidizing agents like potassium permanganate.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione | Contains a thione group instead of a ketone | Different reactivity and biological effects |
| 9-Chloro-4,5-dihydro-imidazo[4,5]benzodiazepine | Lacks the tetrahydro structure | Potentially different pharmacological profiles |
| 9-Chloro-5-methylimidazo[4,5]benzodiazepine | Variation in methyl substitution | Altered interaction with molecular targets |
The comparison highlights the unique substituents of this compound that confer distinct chemical and biological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in inhibiting HIV replication. For instance:
- A study demonstrated that the compound effectively inhibited HIV reverse transcriptase at concentrations significantly lower than those required for cytotoxic effects on human cells.
Further investigations are necessary to elucidate the precise mechanisms of action and potential therapeutic applications of this compound in clinical settings.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with specific receptors or enzymes in the body. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of TIBO Derivatives and Related RT Inhibitors
Key Observations:
Lactam vs. Thione : The substitution of the lactam oxygen (-one) in Compound A with a thione (-S) in R82150 and R82913 reduces potency due to altered hydrogen-bonding interactions with RT .
Chlorine Substituent: The 9-Cl group in Compound A and R82913 enhances binding affinity by interacting with hydrophobic regions of RT, as evidenced by higher IC50 values in non-chlorinated analogues .
Stereochemistry : The R-configuration in Compound A is critical; the S-enantiomer shows markedly reduced activity .
Resistance Profiles and Cross-Resistance
Table 2: Resistance Mutations and Cross-Resistance Data
Key Findings:
- Compound A resistance arises rapidly (3–4 viral passages) due to the conservative Leu100Ile mutation, which sterically hinders TIBO binding without affecting substrate recognition .
- Partial cross-resistance between Compound A and nevirapine suggests overlapping binding regions but distinct interactions .
- HEPT derivatives retain efficacy against TIBO-resistant strains, indicating divergent binding modes despite targeting the same RT pocket .
Pharmacological and Clinical Relevance
- Potency: Compound A exhibits IC50 values of 1–10 nM against HIV-1, superior to first-generation non-nucleoside RT inhibitors (NNRTIs) like nevirapine (IC50 ~100 nM) .
- Limitations : Clinical utility is constrained by rapid resistance emergence, a common challenge among NNRTIs .
Biological Activity
R-(-)-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is a notable compound within the class of imidazo-benzodiazepines. Its unique structural features confer significant biological activities, particularly in the context of antiviral applications.
Chemical Structure and Properties
This compound features:
- A tetrahydro structure with a chloro substituent at the 9-position.
- A 3-methyl-2-butenyl group at the 6-position.
These characteristics contribute to its biological efficacy, particularly as an anti-HIV agent.
Anti-HIV Properties
Research indicates that this compound exhibits potent anti-HIV activity. It effectively inhibits HIV reverse transcriptase at nanomolar concentrations while maintaining low cytotoxicity to host cells. This specificity makes it a promising candidate for further development in antiviral therapies.
The primary mechanism through which this compound exerts its antiviral effects involves the inhibition of reverse transcriptase—a critical enzyme in the HIV replication cycle. By binding to this enzyme, it prevents the conversion of viral RNA into DNA, thereby halting viral proliferation .
Comparative Analysis with Related Compounds
To understand its unique properties better, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione | Contains a thione group instead of a ketone | Different reactivity and biological effects |
| 9-Chloro-4,5-dihydro-imidazo[4,5]benzodiazepine | Lacks the tetrahydro structure | Potentially different pharmacological profiles |
| 9-Chloro-5-methylimidazo[4,5]benzodiazepine | Variation in methyl substitution | Altered interaction with molecular targets |
This table highlights how variations in structural features can lead to differences in biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Inhibition Studies : In vitro assays demonstrated that this compound inhibits HIV reverse transcriptase effectively at concentrations as low as 10 nM. The low cytotoxicity observed suggests a favorable therapeutic index for potential drug development .
- Structural Activity Relationship (SAR) : The presence of specific substituents significantly influences the compound's binding affinity and inhibitory activity against HIV reverse transcriptase. This relationship underscores the importance of molecular design in developing effective antiviral agents .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics and metabolic stability. Further studies are necessary to fully characterize its bioavailability and distribution within biological systems .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can yield optimization be approached?
The compound can be synthesized via a palladium-catalyzed intramolecular C–N bond formation reaction in a three-step process, achieving ~70% yield. Key steps include cyclization under inert atmospheres (e.g., nitrogen) and purification via column chromatography. Yield optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), reaction temperature (80–100°C), and solvent polarity (e.g., DMF or THF). Characterization via IR, ¹H/¹³C NMR, and mass spectrometry (MS) is critical for verifying intermediate purity .
Q. What spectroscopic methods are most effective for structural characterization?
Combined use of IR (to identify functional groups like benzodiazepine rings), ¹H/¹³C NMR (for stereochemical and substituent analysis), and high-resolution MS (for molecular weight confirmation) is essential. X-ray crystallography is recommended for resolving absolute stereochemistry and crystal packing effects, as demonstrated in related imidazo-benzodiazepines .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 25°C, 40°C), humidity (40–75% RH), and light. Monitor degradation via HPLC-UV at intervals (e.g., 0, 1, 3 months). Store lyophilized samples at –20°C in amber vials to minimize hydrolysis and photodegradation .
Q. What in vitro biological screening approaches are suitable for initial activity profiling?
Use standardized assays for CNS targets (e.g., GABAₐ receptor binding) with radioligands like [³H]flunitrazepam. For antimicrobial activity, follow CLSI guidelines with fungal strains (e.g., Candida albicans) and bacterial cultures (e.g., S. aureus), reporting MIC (minimum inhibitory concentration) values .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated during synthesis?
Employ kinetic isotope effects (KIEs), intermediate trapping (e.g., using TEMPO for radical detection), and DFT calculations to map energy barriers. For palladium-catalyzed steps, analyze oxidative addition/reductive elimination pathways via in situ NMR or XAS (X-ray absorption spectroscopy) .
Q. What strategies resolve contradictions in biological activity data across studies?
Re-evaluate assay conditions (e.g., buffer pH, cell line viability). Confirm compound purity (>95% via HPLC) and solubility (e.g., DMSO stock solutions). Compare dose-response curves with structural analogs to isolate substituent-specific effects .
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
Perform docking simulations (e.g., AutoDock Vina) against target proteins (e.g., GABAₐ) to predict binding affinities. Validate with MD (molecular dynamics) simulations and correlate with experimental IC₅₀ values. Use DFT to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What alternative catalysts or conditions improve synthetic efficiency?
Test nickel (e.g., NiCl₂(dppe)) or copper (CuI) catalysts for cost reduction. Optimize ligand systems (e.g., bipyridine vs. phosphines) and solvent mixtures (e.g., DMF/H₂O) to enhance regioselectivity. Monitor reaction progress via LC-MS to minimize side products .
Q. How can chiral impurities be detected and quantified?
Use chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection or CD (circular dichroism) spectroscopy. Synthesize enantiomeric standards (R and S forms) for spiking experiments and calibration curves .
Q. What challenges arise during scale-up, and how are they addressed?
Pilot-scale reactions face issues like exothermicity (mitigated via jacketed reactors) and catalyst recovery (e.g., Pd scavengers). Optimize solvent recycling (e.g., distillation) and replace hazardous reagents (e.g., THF with 2-MeTHF). Conduct safety assessments (DSC for thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
